molecular formula C10H14O3 B14726760 2-(Furan-2-yl)-4,6-dimethyl-1,3-dioxane CAS No. 5421-98-7

2-(Furan-2-yl)-4,6-dimethyl-1,3-dioxane

Cat. No.: B14726760
CAS No.: 5421-98-7
M. Wt: 182.22 g/mol
InChI Key: ARWKUHMKSAPOHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-4,6-dimethyl-1,3-dioxane is a bicyclic organic compound featuring a 1,3-dioxane ring substituted with a furan moiety at the 2-position and methyl groups at the 4- and 6-positions. This compound is of interest due to its structural hybridity, combining the aromaticity of furan with the conformational flexibility of the dioxane ring. It is typically synthesized via acid-catalyzed condensation reactions between furan derivatives and diols, as demonstrated in recent protocols . The compound’s stereoelectronic properties make it a candidate for applications in materials science and pharmaceutical intermediates, though specific biological activities remain underexplored.

Properties

CAS No.

5421-98-7

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-(furan-2-yl)-4,6-dimethyl-1,3-dioxane

InChI

InChI=1S/C10H14O3/c1-7-6-8(2)13-10(12-7)9-4-3-5-11-9/h3-5,7-8,10H,6H2,1-2H3

InChI Key

ARWKUHMKSAPOHT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC(O1)C2=CC=CO2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-4,6-dimethyl-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2-furyl-2,4-pentanedione. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the dioxane ring.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-4,6-dimethyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of halogenated or alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated or alkylated furan derivatives.

Scientific Research Applications

2-(Furan-2-yl)-4,6-dimethyl-1,3-dioxane has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: It is used in the production of polymers and resins, where its unique structure imparts desirable properties to the final products.

Mechanism of Action

The biological activity of 2-(Furan-2-yl)-4,6-dimethyl-1,3-dioxane is primarily due to its ability to interact with cellular components. The furan ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. This interaction can disrupt cellular function and lead to cell death, making it a potential candidate for antimicrobial and anticancer therapies.

Comparison with Similar Compounds

Key Research Findings

  • Thermochemical Modeling :
    4,6-Dimethyl-1,3-dioxane serves as a surrogate for studying vaporization energetics of hypothetical aromatic six-membered rings, with ΔH°vap values closely matching aliphatic analogues .

Data Tables

Table 1: Thermodynamic Properties of Selected Dioxanes

Compound ΔH°vap (kJ/mol) ΔH°f (gas, kJ/mol) Conformation
4,6-Dimethyl-1,3-dioxane 45.6 −489.1 Chair
2,2-trans-4,6-dimethyl-1,3-dioxane −543.2 2,5-Twist
5-Arylmethylene dioxane-dione −720.3 (calc.) Planar

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.